2-Bromo-3-(difluoromethoxy)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(difluoromethoxy)-5-nitropyridine: is a chemical compound with the molecular formula C6H3BrF2NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of bromine, difluoromethoxy, and nitro groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 2-position of the pyridine ring using bromine or a brominating agent.
Difluoromethoxylation: Introduction of the difluoromethoxy group at the 3-position, often achieved through nucleophilic substitution reactions.
Nitration: Introduction of the nitro group at the 5-position using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-3-(difluoromethoxy)-5-aminopyridine.
Oxidation: Formation of oxidized derivatives of the difluoromethoxy group.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(difluoromethoxy)-6-iodopyridine: Similar structure but with an iodine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-5-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.
2-Bromo-3-(difluoromethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-Bromo-3-(difluoromethoxy)-5-nitropyridine is unique due to the combination of bromine, difluoromethoxy, and nitro groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H3BrF2N2O3 |
---|---|
Molecular Weight |
269.00 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O3/c7-5-4(14-6(8)9)1-3(2-10-5)11(12)13/h1-2,6H |
InChI Key |
JRZZBJUJTQWOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.